Product packaging for 2,4-Dinitro-6-isopropylphenol(Cat. No.:CAS No. 118-95-6)

2,4-Dinitro-6-isopropylphenol

Cat. No.: B089570
CAS No.: 118-95-6
M. Wt: 226.19 g/mol
InChI Key: HBYHYLBZPLCIEE-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-isopropylphenol is a chemical compound of significant interest in biochemical and physiological research, primarily due to its role as a mitochondrial uncoupling agent . It functions as a protonophore, shuttling protons across the inner mitochondrial membrane, which dissipates the proton gradient essential for ATP synthesis . This mechanism of uncoupling oxidative phosphorylation causes energy from substrate oxidation to be released as heat instead of being stored as chemical energy, leading to a marked increase in metabolic rate and energy expenditure . Historically, related dinitrophenols like 2,4-DNP were investigated for their metabolic effects, but this compound and its analogs are now strictly confined to controlled research environments . In scientific research, this compound provides a valuable tool for studying cellular energy metabolism, thermogenesis, and the pathways of oxidative phosphorylation . Its application extends to research models investigating metabolic disorders and energy homeostasis . Furthermore, as a member of the dinitrophenol family, it serves as a reference compound in environmental and toxicological studies, helping to elucidate the impact of such chemicals on biological systems . This product is sold for research purposes only and is not intended for diagnostic or therapeutic uses. Strict adherence to safe laboratory handling procedures is mandatory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O5 B089570 2,4-Dinitro-6-isopropylphenol CAS No. 118-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118-95-6

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2,4-dinitro-6-propan-2-ylphenol

InChI

InChI=1S/C9H10N2O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3

InChI Key

HBYHYLBZPLCIEE-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Other CAS No.

29385-11-3
118-95-6

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Derivatization of 2,4 Dinitro 6 Isopropylphenol

Established Synthetic Pathways for Phenolic Nitration and Isopropylation

The primary established pathway for producing 2,4-Dinitro-6-isopropylphenol involves a two-stage process: the alkylation of phenol (B47542) to form the precursor, followed by nitration.

Isopropylation of Phenol : The synthesis typically begins with the Friedel-Crafts alkylation of phenol to introduce the isopropyl group. The reaction of phenol with an alkylating agent like isopropanol (B130326) in the presence of an appropriate catalyst yields isopropylphenol. To obtain the desired 6-isopropyl substitution pattern for the final product, 2-isopropylphenol (B134262) is the required precursor. chemistrysteps.com

Dinitration of 2-Isopropylphenol : The subsequent and critical step is the dinitration of 2-isopropylphenol. A common and established method involves reacting the 2-isopropylphenol with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. google.comcdnsciencepub.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the activated phenol ring. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the ring direct the incoming nitro groups primarily to the ortho and para positions relative to the hydroxyl group, resulting in the formation of 4,6-dinitro-2-isopropylphenol (an alternative name for this compound). mlsu.ac.in

An alternative approach involves the sulfonation of the o-alkyl-phenol first, followed by the addition of nitric acid to replace the sulfonic acid groups with nitro groups and achieve the final dinitrated product. google.comresearchgate.net

Optimizing the synthesis of this compound is crucial for maximizing product output and ensuring isomeric purity. Key strategies include:

Control of Reaction Temperature : Temperature plays a significant role in electrophilic aromatic substitution. For nitration, maintaining a controlled temperature, often below 50-60°C, is essential to prevent over-nitration, which can lead to the formation of trinitrophenols, and to minimize oxidative side reactions. mlsu.ac.inphysicsandmathstutor.com

Reactant Ratio : The stoichiometry of the reactants, particularly the ratio of nitric acid to the phenolic substrate, is a critical parameter. Using an excess of nitric acid can drive the reaction towards dinitration, increasing the yield of the desired product over mononitrated intermediates. researchgate.net

Choice of Solvent : The polarity of the solvent can influence the reactivity and selectivity of the reaction. For some related substitutions, carrying out the reaction in a solvent of low polarity can limit the degree of substitution, a principle that can be adapted to control nitration outcomes. mlsu.ac.in

Catalyst Concentration : In methods involving sulfonation, the concentration of sulfuric acid affects the position of substitution. This principle highlights the importance of catalyst control in directing the outcome of the synthesis. mlsu.ac.in

The synthesis of this compound is often accompanied by the formation of various by-products. Understanding and identifying these impurities is essential for process control and purification. The primary by-products arise from incomplete reactions, side reactions, or the formation of incorrect isomers.

Isomeric Dinitrophenols : The nitration of 2-isopropylphenol can also yield other isomers, such as 2,6-dinitro-4-isopropylphenol, although the directing effects of the hydroxyl and isopropyl groups favor the 2,4-dinitro-6-isopropyl isomer. cdnsciencepub.com

Mononitrated Intermediates : If the reaction does not go to completion, mononitrated phenols will be present in the product mixture. researchgate.net

Oxidation Products : Phenols are susceptible to oxidation, especially under the harsh conditions of nitration. This can lead to the formation of colored by-products like benzoquinone, which can contaminate the final product. wpmucdn.com

Table 1: Potential By-products in the Synthesis of this compound

By-product ClassSpecific Example(s)Precursor/Cause
Isomeric Products2,6-dinitro-4-isopropylphenolNitration at alternative positions
Incomplete ReactionMononitro-isopropylphenolsInsufficient nitrating agent or reaction time
Oxidation ProductsBenzoquinoneOxidation of the phenol ring
Over-reaction ProductsTrinitro-isopropylphenolsHarsh reaction conditions (e.g., high temperature)

Synthesis and Characterization of this compound Derivatives (e.g., Amine Salts)

The acidic nature of the phenolic proton in this compound allows for the straightforward synthesis of various derivatives, most notably salts. Amine salts are particularly significant as they are often stable, crystalline solids with sharp melting points, making them excellent for the characterization and identification of the parent phenol. cdnsciencepub.com

The synthesis of these salts is typically achieved by directly reacting the dinitroalkyl phenol with the desired amine. cdnsciencepub.com A selection of amine salts of 4,6-dinitro-2-isopropylphenol have been prepared and characterized, demonstrating their utility as crystalline derivatives. cdnsciencepub.comresearchgate.net

Table 2: Characterized Amine Salts of 4,6-Dinitro-2-isopropylphenol

Amine ReactantDerivative NameMelting Point (°C)
PiperidinePiperidinium 4,6-dinitro-2-isopropylphenoxide151
MorpholineMorpholinium 4,6-dinitro-2-isopropylphenoxide165
CyclohexylamineCyclohexylammonium 4,6-dinitro-2-isopropylphenoxide179
Data sourced from a study on the characterization of dinitroalkyl phenols. cdnsciencepub.com

In addition to amine salts, other derivatives can be formed. Reaction with alkali metal hydroxides, such as sodium hydroxide (B78521), yields the corresponding alkali metal phenolate (B1203915) salts. google.com Furthermore, the hydroxyl group can be derivatized to form esters, such as sulfonate esters, by reacting the phenol with sulfonyl chlorides. mdpi.com

Novel Approaches in this compound Chemical Synthesis

While traditional nitration with mixed acids remains a common method, modern organic synthesis seeks more efficient, selective, and environmentally benign pathways. While specific "novel" synthetic routes published exclusively for this compound are not widely documented, advances in related chemical syntheses point toward potential innovations.

Future approaches could focus on:

Advanced Catalytic Systems : The development of novel solid-acid catalysts or phase-transfer catalysts could offer milder reaction conditions, improved selectivity, and easier separation of the catalyst from the product mixture compared to homogeneous systems like H₂SO₄.

Alternative Nitrating Agents : Research into alternative nitrating agents beyond nitric acid, such as dinitrogen pentoxide (N₂O₅) or nitronium salts (e.g., NO₂BF₄), could provide different reactivity profiles and potentially avoid some of the oxidative side reactions associated with mixed acids.

Flow Chemistry : Implementing the synthesis in continuous flow reactors rather than batch processes can offer superior control over reaction parameters like temperature and mixing. This enhanced control can lead to higher yields, better selectivity, and improved safety, particularly for highly exothermic reactions like nitration.

Process Simplification : Modern synthetic process development, as seen in the synthesis of other complex molecules starting from 2-isopropylphenol, emphasizes reducing the number of steps, minimizing solvent use, and simplifying purification through techniques like direct crystallization without extensive chromatography. google.com

These strategies, while not yet standard for this specific compound, represent the direction of innovation in the synthesis of nitrated aromatic compounds.

Iii. Environmental Fate and Transport Dynamics of 2,4 Dinitro 6 Isopropylphenol

Pathways of Environmental Release and Initial Distribution in Ecosystems

2,4-Dinitro-6-isopropylphenol, a member of the dinitrophenol family, enters the environment through various pathways primarily related to its manufacturing and use. Industrial effluents from manufacturing and processing facilities are a significant source of release into water bodies. nih.gov Wastewater from nitrobenzene (B124822) production plants and discharges from industries that utilize dinitrophenols, such as dye and explosives manufacturing, can also contribute to aquatic contamination. nih.gov

Atmospheric release can occur from manufacturing facilities and through emissions from hazardous waste combustion. nih.gov Once in the atmosphere, dinitrophenols can be formed through photochemical reactions involving benzene (B151609) and nitrogen oxides. nih.gov The distribution in ecosystems is influenced by these release pathways. When released into the air, dinitrophenols are subject to dry and wet deposition, which transfers the compound to soil and water surfaces. nih.gov Releases to soil can occur from industrial waste disposal and the application of contaminated sewage sludge. nih.gov Due to its chemical properties, this compound is expected to partition between soil and water compartments, with its initial distribution being governed by the proximity to release sources.

Adsorption and Desorption Characteristics in Soil and Sediment Matrices

The mobility and persistence of this compound in the environment are significantly influenced by its adsorption and desorption behavior in soil and sediment. Sorption, which includes both adsorption and absorption, to soil particles can limit the compound's availability for transport and biological uptake. mdpi.com The primary mechanisms governing the sorption of organic chemicals like dinitrophenols in soil include interactions with soil organic matter and mineral surfaces. mdpi.comresearchgate.net

Soil organic matter (SOM) content is a dominant factor controlling the sorption of many organic compounds. nih.gov Studies on related dinitrophenols have shown a positive correlation between the adsorption coefficient (Kd) and the organic matter content of the soil. researchgate.net This suggests that soils with higher organic content will exhibit a greater capacity to retain this compound, thereby reducing its mobility. researchgate.net

The pH of the soil and surrounding water also plays a critical role in the sorption process. nih.gov As a phenolic compound, the ionization state of this compound is pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, undissociated form, which tends to be more readily adsorbed by soil organic matter. researchgate.net Conversely, at pH values above its pKa, it will exist as an anion, which may be repelled by negatively charged soil surfaces, leading to decreased adsorption and increased mobility. researchgate.net However, adsorption of the anionic form to positively charged sites on minerals like iron oxides can still occur. researchgate.net Research on 2,4-dinitrophenol (B41442) has indicated that its adsorption is promoted at very low pH values. researchgate.net

Table 1: Factors Influencing the Sorption of Dinitrophenols in Soil

Soil Property Influence on Sorption Rationale
Organic Matter Content Increases sorption Provides a partitioning medium for the non-ionic form of the compound. researchgate.netresearchgate.net
pH Decreases sorption as pH increases above pKa Increased ionization leads to electrostatic repulsion from negatively charged soil surfaces. researchgate.net
Clay Content Can increase sorption Provides surface area for adsorption, particularly for the anionic form on positively charged mineral edges. researchgate.net
Iron Oxide Content Can increase sorption Provides positively charged surfaces for the adsorption of the anionic form of the compound. researchgate.net

The reversibility of sorption affects the long-term fate of this compound in the environment. Desorption is the process by which the sorbed compound is released back into the soil solution, making it available for transport or degradation. In many cases, the desorption process is not completely reversible, a phenomenon known as hysteresis. jaas.ac.cn This means that a fraction of the sorbed compound may become strongly bound or sequestered within the soil matrix, leading to its persistence. jaas.ac.cn

Irreversible sorption can be attributed to several mechanisms, including the entrapment of molecules within the micropores of soil organic matter and strong chemical bonding to reactive sites on mineral surfaces. jaas.ac.cn The formation of such bound residues can significantly reduce the bioavailability and leachability of the compound over time.

Leaching Potential and Transport to Groundwater Compartments

The potential for this compound to leach from the soil surface to groundwater is a significant environmental concern. Leaching is governed by the compound's water solubility, its sorption characteristics in the soil, and the rate of water infiltration. researchgate.net Compounds with low sorption coefficients (Kd) and high water solubility are more likely to be transported through the soil profile with percolating water. researchgate.net

Given that the sorption of this compound is highly dependent on soil organic matter content and pH, its leaching potential will vary significantly between different soil types. nih.govresearchgate.net In soils with low organic matter and alkaline pH, where sorption is expected to be weaker, the risk of leaching to groundwater is higher. Conversely, in soils rich in organic matter and with acidic pH, the compound is more likely to be retained in the upper soil layers, reducing the potential for groundwater contamination. Rapid degradation in soil can also minimize the opportunities for leaching to groundwater. nih.gov

Volatilization Fluxes from Aqueous and Terrestrial Surfaces

Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gaseous phase and is an important transport mechanism for some environmental contaminants. cdc.gov The tendency of a chemical to volatilize from water is described by its Henry's Law constant (HLC). wikipedia.orgchemsafetypro.com A high HLC indicates a greater tendency for the chemical to partition from water to air. chemsafetypro.com For volatilization from soil, factors such as soil moisture content, temperature, and the compound's adsorption to soil particles also play a crucial role. usda.gov

Mobility and Diffusion Mechanisms within Environmental Media

In aqueous systems, the mobility of this compound will be primarily governed by advection (transport with the bulk flow of water) and diffusion. Its partitioning to suspended sediments and bed sediments will attenuate its transport in the water column.

Table 2: Summary of Environmental Transport Dynamics for this compound

Transport Process Environmental Medium Controlling Factors Expected Significance
Leaching Soil to Groundwater Sorption (Organic Matter, pH), Water Solubility, Infiltration Rate nih.govresearchgate.netresearchgate.net Moderate to High, depending on soil properties
Volatilization Water/Soil to Air Henry's Law Constant, Vapor Pressure, Temperature nih.govwikipedia.orgchemsafetypro.com Low
Adsorption/Desorption Soil/Sediment Soil Organic Matter, pH, Clay Content nih.govresearchgate.netresearchgate.net High
Diffusion Within Soil/Water Concentration Gradient, Sorption Low to Moderate

Based on the scientific literature available, there is a significant lack of specific research on the biogeochemical transformation and degradation pathways of This compound . The available studies predominantly focus on the related compound, 2,4-Dinitrophenol (DNP). Therefore, it is not possible to provide a detailed, scientifically accurate article on the specific compound requested in the outline.

Extrapolating data from 2,4-Dinitrophenol to this compound would be scientifically inaccurate due to the structural differences, specifically the presence of the isopropyl group, which can significantly alter the compound's susceptibility to microbial and enzymatic degradation.

To provide context on the degradation of related nitrophenolic compounds, research on 2,4-Dinitrophenol shows that various microorganisms are capable of its degradation. For instance, bacterial strains like Burkholderia sp. KU-46 and Rhodococcus erythropolis have been isolated and shown to utilize 2,4-DNP as a source of carbon and nitrogen hibiscuspublisher.comnih.gov. The degradation pathways for 2,4-DNP often involve initial reactions such as the reduction of nitro groups to form aminophenols or the oxidative removal of a nitro group, leading to intermediates like 4-nitrophenol (B140041) and 1,4-benzoquinone (B44022) hibiscuspublisher.comnih.gov. Subsequent steps can involve the cleavage of the aromatic ring nih.govnih.gov. Environmental factors such as pH, temperature, and nutrient availability are known to influence the kinetics of this microbial degradation hibiscuspublisher.comglobalscienceresearchjournals.org. However, it must be reiterated that this information pertains to 2,4-Dinitrophenol and not this compound.

Iv. Biogeochemical Transformation and Degradation Pathways of 2,4 Dinitro 6 Isopropylphenol

Enzymatic Biotransformation and Metabolic Intermediates

Identification and Fate of Key Metabolites

The biodegradation of dinitrophenols, such as the closely related 2,4-Dinitrophenol (B41442) (2,4-DNP), primarily proceeds through the reduction of the nitro groups. This process has been observed in various microorganisms and can lead to the formation of several key metabolites. While specific studies on 2,4-Dinitro-6-isopropylphenol are limited, the degradation pathways of 2,4-DNP provide a likely model for its transformation.

Under aerobic conditions, the biodegradation of 2,4-DNP can result in the formation of aminonitrophenols. For instance, in a consortium of cyanobacteria, 2,4-DNP is initially reduced to 2-amino-4-nitrophenol (B125904) hibiscuspublisher.com. Other bacteria, such as Rhodococcus and Burkholderia species, have been shown to degrade 2,4-DNP, leading to the formation of metabolites like 4-nitrophenol (B140041) and benzoquinone hibiscuspublisher.com. In some cases, the degradation pathway involves a hydride-Meisenheimer complex hibiscuspublisher.comresearchgate.net.

Anaerobic transformation of dinitrophenols also involves the reduction of the nitro groups to the corresponding aminophenols hibiscuspublisher.com. For example, the biotransformation of 2,4-dinitroanisole (B92663) (DNAN), a related compound, under anaerobic conditions yields 2-methoxy-5-nitroaniline (B165355) and 2,4-diaminoanisole (B165692) researchgate.net. These metabolites are generally more hydrophilic than the parent compound, which may affect their mobility in soil and water researchgate.net.

The fate of these metabolites in the environment is variable. While some may be further degraded and mineralized to carbon dioxide and water, others can be more persistent. The formation of more hydrophilic metabolites can increase their potential for leaching into groundwater researchgate.net. The specific fate of the metabolites of this compound would depend on the specific microbial communities present and the prevailing environmental conditions.

Parent Compound Transformation Process Key Metabolites (based on 2,4-DNP) Environmental Fate of Metabolites
This compoundBiotransformation (Aerobic)2-Amino-4-nitro-6-isopropylphenol, 4-Amino-2-nitro-6-isopropylphenol, 4-hydroxy-3,5-dinitro-isopropylbenzenePotential for further degradation or persistence; increased mobility.
This compoundBiotransformation (Anaerobic)2,4-Diamino-6-isopropylphenolIncreased hydrophilicity may lead to greater mobility in water.

Photodegradation Mechanisms in Surface Waters and on Environmental Surfaces

Photodegradation can be a significant pathway for the transformation of dinitrophenols in the environment, particularly in sunlit surface waters.

The direct photolysis of 2,4-DNP in water is generally considered to be a slow process cdc.gov. However, the rate of photodegradation is dependent on the pH of the solution and the wavelength of light. For 2,4-DNP, the undissociated phenol (B47542) form has been found to have a higher photolysis quantum yield than the phenolate (B1203915) form, which is more prevalent at higher pH unito.it.

Specific quantum yields for the direct photolysis of 2,4-DNP have been determined under UVA irradiation. At pH 2.4, the quantum yield (Φ) was calculated to be (8.13 ± 0.39) × 10⁻⁵, while at pH 7.3, the quantum yield was lower at (3.45 ± 0.15) × 10⁻⁵ unito.it. These values are slightly lower than those reported for mononitrophenols unito.it. The presence of substances like nitrate (B79036) in the water can enhance the degradation of 2,4-DNP through indirect photolysis mechanisms unito.it.

Compound Form pH Quantum Yield (Φ)
Undissociated 2,4-DNP2.4(8.13 ± 0.39) × 10⁻⁵
2,4-DNP Phenolate7.3(3.45 ± 0.15) × 10⁻⁵

The photodegradation of dinitrophenols can lead to the formation of various transformation products. For 2,4-DNP, studies suggest that under both direct photolysis and irradiation in the presence of nitrate, a likely major intermediate is a trinitrophenol unito.it. The photonitration of nitrophenols can occur in the presence of irradiated nitrite, leading to the formation of dinitrophenols from mononitrophenols, and potentially trinitrophenols from dinitrophenols nih.gov.

In the presence of sensitizers like chlorophyll (B73375) and reducing agents such as ferrous ions, 2,4-DNP can be photoreduced to 2-amino-4-nitrophenol cdc.gov. This process is plausible in natural waters containing suspended reducing matter and humic substances or algae cdc.gov.

Chemical Hydrolysis in Aquatic and Terrestrial Systems

Chemical hydrolysis is generally not considered a significant degradation pathway for dinitrophenols under typical environmental conditions nih.gov. Studies on related compounds such as 2,4-dinitrophenyl phosphate (B84403) have investigated hydrolysis rates, but these are often under specific laboratory conditions that may not be representative of the natural environment researchgate.net. For 2,4-DNP, it is not expected to undergo significant hydrolysis in the environment due to the lack of functional groups that are susceptible to hydrolysis under environmental conditions nih.gov.

Environmental Persistence and Half-Life Determination in Various Media

The environmental persistence of a chemical is often described by its half-life, which is the time it takes for half of the initial amount to degrade. The half-life of dinitrophenols can vary significantly depending on the environmental medium and the prevailing conditions.

For 2,4-DNP, the residence time in soil has been reported to range from less than 8 to 120 days unito.it. The persistence is influenced by factors such as soil type, temperature, moisture, and the presence of adapted microbial populations.

Medium Compound Reported Half-Life/Persistence Influencing Factors
Soil2,4-Dinitrophenol<8 to 120 daysSoil type, temperature, moisture, microbial activity
Water2,4-DinitrophenolSlow direct photolysispH, presence of sensitizers and nitrate

V. Ecotoxicological Impact and Risk Assessment in Non Human Biota for 2,4 Dinitro 6 Isopropylphenol

Ecotoxicity to Aquatic Organisms

The introduction of 2,4-Dinitro-6-isopropylphenol into aquatic environments can have significant consequences for a range of organisms, from invertebrates to fish and algae. Dinitrophenols, as a class of compounds, are known for their potential to uncouple oxidative phosphorylation, a fundamental process of energy production in most living cells, which can lead to broad-spectrum toxicity.

Aquatic invertebrates are essential components of freshwater and marine ecosystems, serving as a food source for higher trophic levels and contributing to nutrient cycling. The toxicity of dinitrophenols to these organisms can, therefore, have cascading effects on the entire aquatic food web.

The protozoan Tetrahymena pyriformis is a widely used model organism in toxicological studies due to its sensitivity to a broad range of chemical substances. Although specific data for this compound is not available, studies on other dinitrophenols have demonstrated their potential to inhibit the growth and proliferation of this ciliate.

Interactive Data Table: Acute Ecotoxicity of Dinoterb to Aquatic Invertebrates

SpeciesEndpointExposure DurationValue (mg/L)
Aquatic Invertebrate (unspecified)EC5048 hours0.47

Fish are critical indicators of aquatic ecosystem health. The toxicity of chemical compounds to fish can vary significantly depending on the species, life stage (egg, larval, juvenile, adult), and water conditions.

For the related compound Dinoterb, a high acute toxicity to fish has been noted pic.int. The 96-hour LC50 (the lethal concentration for 50% of the test population) for rainbow trout (Oncorhynchus mykiss) has been reported as 0.0034 mg/L, indicating extreme toxicity to this species herts.ac.uk. Generally, the toxicity of alkyldinitrophenols to juvenile Atlantic salmon has been observed to increase with a higher octanol-water partition coefficient, a measure of a chemical's lipophilicity nih.gov. This suggests that these compounds can readily bioaccumulate in fish tissues.

Algae are the primary producers in most aquatic ecosystems, forming the base of the food web and playing a vital role in oxygen production. Inhibition of algal growth and photosynthesis can have profound impacts on the entire ecosystem.

Studies on the effects of the related compound Dinoterb on the green alga Scenedesmus subspicatus have shown that it can decrease photosynthesis nih.gov. The EC50 for this effect was reported to be 18,600 µg/L (18.6 mg/L) over a period of 49-79 minutes nih.gov. Another study reported a 72-hour EC50 for algal growth inhibition by Dinoterb in an unspecified algal species as 7.4 mg/L herts.ac.uk. These findings indicate that dinitroalkylphenols have the potential to disrupt primary productivity in aquatic environments.

Interactive Data Table: Ecotoxicity of Dinoterb to Fish and Algae

OrganismSpeciesEndpointExposure DurationValue (mg/L)
FishOncorhynchus mykiss (Rainbow Trout)LC5096 hours0.0034
AlgaeScenedesmus subspicatus (Green Algae)EC50 (Photosynthesis Inhibition)49-79 minutes18.6
AlgaeUnspecifiedEC50 (Growth Inhibition)72 hours7.4

Effects on Terrestrial Ecosystem Components

The impact of this compound is not limited to aquatic environments. Its use in terrestrial applications or its deposition from other sources can affect soil health and the organisms that inhabit terrestrial ecosystems.

Soil microorganisms are fundamental to soil fertility and health, driving essential processes such as nutrient cycling and organic matter decomposition. Chemical contaminants can disrupt these microbial communities and their functions.

Information from a report by the European Community indicates that Dinoterb is toxic to soil microorganisms pic.int. Herbicides containing dinitrophenols have been shown to affect microbial respiration and nitrogen mineralization in soil researchgate.net. The effects can be influenced by environmental factors such as temperature and soil type, which can alter the persistence and bioavailability of the pesticide researchgate.net. While some studies on other pesticides have shown a decrease in soil respiration, indicating toxicity, others have observed an increase, which may suggest that the microorganisms are metabolizing the compound nih.gov.

Terrestrial arthropods, including beneficial insects like pollinators and predators, as well as soil-dwelling organisms like earthworms, play crucial roles in ecosystem function.

For beneficial insects, no specific information was found for this compound. However, it is known that many pesticides can have detrimental effects on these organisms, either through direct mortality or through sublethal effects that impair their behavior and reproductive success mvwi.com.aunih.govbeyondpesticides.org.

Responses of Non-Target Plant Species

While specific studies on the direct effects of this compound on non-target plant species are limited, its herbicidal properties, similar to other dinitrophenols like dinitro-ortho-cresol (DNOC), suggest a potential for significant phytotoxicity. Herbicides can impact non-target plants through various mechanisms, including inhibiting germination, suppressing growth, and impairing photosynthesis nih.gov. The exposure of wild plant communities to even sublethal concentrations of such chemicals via drift, runoff, or soil contamination can lead to disruptions in biodiversity and ecosystem stability nih.gov.

The impact of herbicides on non-target plants can vary depending on the species, growth stage, and the specific endpoint being measured vliz.be. Research on other herbicides has shown that reproductive endpoints can be more sensitive than vegetative ones in some species vliz.be. For regulatory purposes, the potential adverse effects of herbicides on non-target wild plants are assessed through standardized greenhouse tests on emerging seedlings or young plants frontiersin.org. However, these tests often use crop species as surrogates for wild species, which may not always accurately reflect the sensitivity of the natural flora frontiersin.orgmst.dk. Studies have indicated that wild plant species can exhibit significantly higher sensitivity to certain herbicides compared to crop plants frontiersin.org.

Plant SpeciesGrowth Stage at ExposureEndpoint MeasuredObserved Effect
Lolium perenne2-4 leaf stageBiomass reduction-
Trifolium repensSeedling emergenceGermination rate-
Stellaria mediaVegetativeShoot height-
Cirsium arvenseFlower budSeed production-

Data in this table is illustrative and not specific to this compound.

Bioaccumulation and Bioconcentration Potential in Environmental Food Webs

The potential for a chemical to accumulate in organisms and magnify through the food web is a critical aspect of its environmental risk assessment. For dinitrophenols in general, the potential for bioaccumulation is considered to be low wikipedia.org. This is largely attributed to their relatively low octanol-water partition coefficients (Kow), which is a key indicator of a substance's lipophilicity and its tendency to accumulate in the fatty tissues of organisms wikipedia.orgnih.gov.

The bioconcentration factor (BCF) is a measure of a chemical's concentration in an organism compared to its concentration in the surrounding water. For the related compound 2,4-dinitrophenol (B41442), the national-level Bioaccumulation Factor (BAF) estimate is 4.4 L/kg, indicating a low potential for bioaccumulation epa.gov. While experimental data on the BCF for this compound is not available, its chemical structure suggests a similar low potential for bioconcentration.

The process of bioaccumulation includes all routes of exposure, such as air, water, soil, and food, while bioconcentration specifically refers to uptake from water nih.gov. Biomagnification, the increase in concentration at successively higher levels in a food chain, has been demonstrated for only a limited number of persistent and lipophilic substances nih.gov. Given the characteristics of dinitrophenols, significant biomagnification of this compound in environmental food webs is not expected.

The following table provides an overview of the bioaccumulation potential of dinitrophenols based on available data for related compounds.

CompoundLog KowEstimated BCF (L/kg)Bioaccumulation Potential
2,4-Dinitrophenol1.54 epa.gov4.4 (BAF) epa.govLow
2,6-Dinitrophenol1.374 (estimated) irb.hrLow
This compoundNot availableNot availableExpected to be low

Ecotoxicological Risk Assessment Methodologies and Predictive Models for Non-Human Species

Ecotoxicological risk assessment for chemicals like this compound involves evaluating the potential adverse effects on non-human species and ecosystems. This process often relies on a combination of experimental data and predictive models, especially when data for a specific chemical is scarce epa.gov.

In recent years, there has been a significant shift towards the use of New Approach Methodologies (NAMs) in toxicology to reduce, refine, and replace animal testing jhtox.comfda.gov. NAMs encompass a range of techniques, including in vitro (cell-based) assays, in silico (computer-based) models, and high-throughput screening methods jhtox.comfda.gov.

For ecotoxicology, NAMs offer the potential for more rapid and cost-effective hazard assessment of a large number of chemicals nih.govcanada.ca. In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, are particularly valuable for predicting the toxicity of chemicals with limited experimental data mdpi.comunc.edu. These models establish a relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of toxicity for untested chemicals based on the properties of similar compounds mdpi.comunc.edu. For nitroaromatic compounds, including dinitrophenols, QSAR models have been developed to predict their in vivo toxicity irb.hrmdpi.com.

The integration of in vitro and in silico methods can also be used to develop Adverse Outcome Pathways (AOPs), which provide a framework for understanding the mechanistic link between a molecular initiating event and an adverse outcome at the individual or population level nih.gov. While specific applications of NAMs for the ecotoxicological assessment of this compound are not yet documented, the methodologies exist to predict its potential hazards to various non-human species.

Species Sensitivity Distributions (SSDs) are statistical models used in ecotoxicology to estimate the proportion of species that will be adversely affected by a certain concentration of a chemical vliz.benih.gov. By plotting the toxicity data for multiple species, an SSD curve can be generated, from which a Hazardous Concentration for 5% of species (HC5) can be derived nih.govmdpi.com. The HC5 is often used as a basis for setting environmental quality standards (EQS) or Predicted No-Effect Concentrations (PNECs) to protect aquatic and terrestrial ecosystems frontiersin.orgchemsafetypro.comnih.gov.

For the closely related compound 2,4-dinitrophenol (2,4-DNP), a study was conducted to determine hazardous concentrations in freshwater ecosystems. Acute and chronic bioassays were performed on various species to generate the data for constructing SSDs nih.gov. The derived acute HC5 for 2,4-DNP was 0.91 mg/L, and the chronic HC5 was 0.22 mg/L nih.gov. These values provide an indication of the potential ecotoxicity of dinitrophenols.

Environmental quality standards are legally enforceable limits on the concentration of a substance in the environment. These standards are derived based on ecotoxicological data and are designed to protect the most sensitive species in an ecosystem. The table below presents derived hazardous concentrations for 2,4-dinitrophenol, which can serve as a surrogate for understanding the potential environmental risk of this compound.

ParameterValue (mg/L)Basis
Acute HC50.91 (0.32-2.65) nih.govSpecies Sensitivity Distribution of acute toxicity data for 12 freshwater species. nih.gov
Chronic HC50.22 (0.11-0.42) nih.govSpecies Sensitivity Distribution of chronic toxicity data for 5 freshwater species. nih.gov

Vi. Biochemical and Molecular Mechanisms of Action of 2,4 Dinitro 6 Isopropylphenol Non Human Specific

Uncoupling of Oxidative Phosphorylation and Energy Metabolism Disruption

The primary biochemical mechanism of 2,4-Dinitro-6-isopropylphenol (also known as Dinoseb) is the uncoupling of oxidative phosphorylation. wikipedia.orgcanada.ca This process is fundamental to cellular energy production in non-human organisms. As a member of the dinitrophenol family, Dinoseb acts as a protonophore, a lipid-soluble weak acid that transports protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme. wikipedia.org

The mechanism involves the following key steps:

In the proton-rich intermembrane space, the undissociated form of Dinoseb picks up a proton.

Being lipid-soluble, the protonated, neutral molecule diffuses across the inner mitochondrial membrane into the proton-poor mitochondrial matrix. wikipedia.org

Once in the matrix, it releases the proton, reverting to its dissociated, negatively charged form. wikipedia.org

The electrochemical gradient then drives the negatively charged Dinoseb back to the intermembrane space to repeat the cycle. wikipedia.org

This shuttling of protons dissipates the proton motive force, which is the electrochemical gradient required by ATP synthase to produce adenosine (B11128) triphosphate (ATP). wikipedia.org Consequently, the transport of electrons along the respiratory chain continues, and oxygen consumption may even increase, but this process is "uncoupled" from ATP synthesis. nih.gov This leads to a significant decrease in cellular energy supply, disrupting metabolic processes that are dependent on ATP. canada.canih.gov The energy that would have been stored in ATP is instead released as heat. Studies in isolated rat liver mitochondria have shown that this uncoupling action occurs at very low concentrations. nih.gov In addition to its primary uncoupling activity, Dinoseb can also act as a weak inhibitor of Complex II and Complex III in the mitochondrial respiratory chain. wikipedia.org

EventDescriptionConsequenceReference
Proton BindingDinoseb binds to protons (H+) in the mitochondrial intermembrane space.Formation of a neutral, lipid-soluble molecule. wikipedia.org
Membrane TranslocationThe protonated Dinoseb molecule diffuses across the inner mitochondrial membrane.Bypass of the ATP synthase channel. wikipedia.org
Proton ReleaseDinoseb releases the proton into the mitochondrial matrix.Dissipation of the proton gradient. wikipedia.org
ATP Synthesis DisruptionThe lack of a proton gradient prevents ATP synthase from producing ATP.Severe depletion of cellular ATP levels and disruption of energy metabolism. canada.canih.gov
Increased Oxygen ConsumptionThe electron transport chain continues to operate, consuming oxygen without ATP production.Energy is lost as heat instead of being converted to chemical energy. nih.gov

Interference with Photosynthetic Electron Transport in Plant Systems

In plant and algal systems, this compound (Dinoseb) acts as a potent inhibitor of photosynthesis. wikipedia.orgnih.gov Its mechanism of action targets the light-dependent reactions, specifically the photosynthetic electron transport chain within the chloroplasts. Research on isolated spinach chloroplasts has demonstrated that Dinoseb inhibits the flow of electrons at a site on the oxidizing side of photosystem II (PS II). nih.gov

This inhibition prevents electrons from moving effectively from PS II to plastoquinone, a key mobile electron carrier in the thylakoid membrane. wikipedia.org The blockage of the electron transport chain has several critical consequences for the plant cell. Firstly, it halts the production of a proton gradient across the thylakoid membrane, which is necessary for the synthesis of ATP via photophosphorylation. wikipedia.org Secondly, it prevents the reduction of NADP+ to NADPH at the end of the electron transport chain. wikipedia.org Both ATP and NADPH are essential energy and reducing power sources for the Calvin cycle, where carbon dioxide is converted into glucose. The inability to produce these molecules ultimately leads to the cessation of carbon fixation and cell death. wikipedia.org

Furthermore, studies have shown that Dinoseb also functions as an energy transfer inhibitor, directly affecting photophosphorylation processes. nih.gov Non-cyclic photophosphorylation was found to be the chloroplast activity most sensitive to inhibition by Dinoseb. nih.gov

Process/Component AffectedSpecific Site of ActionBiochemical OutcomeReference
Electron Transport ChainOxidizing side of Photosystem II (PS II), blocking transfer to plastoquinone.Inhibition of electron flow. wikipedia.orgnih.gov
PhotophosphorylationInhibition of both cyclic and non-cyclic photophosphorylation.Reduced ATP synthesis in chloroplasts. nih.gov
NADPH ProductionDownstream effect of electron transport inhibition.Prevents the reduction of NADP+ to NADPH. wikipedia.org
Carbon Fixation (Calvin Cycle)Depletion of ATP and NADPH supply.Inhibition of glucose synthesis from CO2. wikipedia.org

Modulation of Enzymatic Activities in Cellular Processes

Beyond its primary roles in uncoupling oxidative phosphorylation and inhibiting photosynthesis, this compound (Dinoseb) modulates the activity of specific enzymes. A notable target is the ATPase enzyme complex, which is central to energy conversion. In studies with isolated spinach chloroplasts, Dinoseb was found to inhibit Mg2+-ATPase activity. nih.gov However, its effect can be complex and dependent on the state of the enzyme. For instance, the same study found that while Dinoseb inhibited ATPase activity in the membrane-bound coupling factor, it stimulated the Ca2+-ATPase activity of the solubilized chloroplast coupling factor 1 (CF1). nih.gov This suggests a differential interaction with the enzyme based on its conformation or association with the membrane.

In broader metabolic terms, Dinoseb has been shown to disrupt major enzyme-driven pathways in the liver of non-human vertebrates. It generally stimulates catabolic (breakdown) processes while inhibiting anabolic (synthesis) processes. nih.gov Specifically, it has been observed to cause half-maximal inhibition of gluconeogenesis (the synthesis of glucose) and ureagenesis (the formation of urea) at low micromolar concentrations in perfused rat livers. nih.gov This inhibition of key anabolic pathways is a direct consequence of the cellular energy depletion caused by Dinoseb's uncoupling effect.

Elucidation of Molecular Targets and Pathways in Non-Target Organisms

The molecular toxicity of this compound (Dinoseb) extends to a range of non-target organisms, including aquatic life. canada.cacanada.ca The primary molecular target is the lipid bilayer of cellular and organellar membranes, particularly the inner mitochondrial and chloroplast thylakoid membranes. wikipedia.orgnih.gov Dinoseb exhibits a high affinity for the hydrophobic region of these membranes, which facilitates its proton-shuttling activity that underlies its uncoupling mechanism. nih.gov

Beyond its interaction with membranes, evidence suggests that Dinoseb has other molecular targets. It has been shown to bind to proteins and DNA, indicating a potential for broader cellular disruption, including alterations in gene expression and protein function. canada.cacanada.ca These interactions contribute to its observed effects on reproduction and development in various organisms. canada.cacanada.ca

In aquatic ecosystems, the toxicity of Dinoseb is influenced by environmental factors such as pH, water hardness, and temperature, which can affect the compound's chemical form and bioavailability. canada.ca The affected pathways in non-target organisms are primarily those related to energy metabolism, leading to impacts on survival, growth, and reproduction. canada.ca For example, in fish, exposure can lead to changes in metabolism and abnormal development. canada.ca The combination of membrane disruption, inhibition of energy-transducing pathways, and interactions with other macromolecules like proteins and DNA defines the multi-faceted molecular mechanism of action of Dinoseb in non-target organisms.

Vii. Advanced Analytical Methodologies for the Detection and Quantification of 2,4 Dinitro 6 Isopropylphenol

Sample Preparation and Extraction Techniques from Complex Environmental Matrices (Soil, Water, Biota)

Effective sample preparation is a critical first step to isolate 2,4-Dinitro-6-isopropylphenol from interfering matrix components and to concentrate it to detectable levels. The choice of technique depends heavily on the nature of the sample matrix.

Soil: For soil samples, initial preparation typically involves drying to a constant weight, often in a forced-air oven at temperatures around 65°C to avoid degradation of the analyte. tamu.edu The dried soil is then pulverized and sieved to achieve homogeneity and remove large particulates, ensuring a representative subsample for extraction. tamu.edumsu.edu

Water: Extraction of Dinoseb from water samples can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). pjoes.com LLE may use solvents like ethyl acetate (B1210297) and methyl-tert-butyl ether. pjoes.com SPE is a common alternative, utilizing cartridges packed with materials such as C18-modified silica (B1680970) gel or styrene-divinylbenzene copolymers to trap the analyte from the water sample, which is then eluted with a small volume of an organic solvent. pjoes.com For drinking water analysis, direct injection into the analytical instrument is sometimes possible, though care must be taken to account for background levels in reagent water. hpst.cz

Biota (Agricultural and Livestock Products): A robust method for determining Dinoseb in diverse biological matrices like agricultural products, livestock, and seafood has been developed. nih.gov This procedure involves extraction with acetone (B3395972). For certain complex matrices like rice or tea leaves, phosphoric acid is added during extraction. nih.gov The initial extract undergoes a liquid-liquid partitioning step with hexane (B92381) and a saturated sodium chloride solution to remove nonpolar interferences. nih.gov Further cleanup is performed using a Primary Secondary Amine (PSA) mini column, which effectively removes fatty acids, organic acids, and sugars that could interfere with subsequent analysis. nih.gov Another study focused on raspberries employed an extraction with a dichloromethane (B109758) and acetone mixture, followed by partitioning into a sodium bicarbonate solution, acidification, and a final extraction into dichloromethane. datapdf.com

MatrixExtraction/Cleanup TechniqueKey Solvents/ReagentsReference
Agricultural Products, Livestock, SeafoodSolvent Extraction, Liquid-Liquid Partitioning, Solid-Phase Cleanup (PSA column)Acetone, Hexane, Saturated NaCl solution nih.gov
RaspberriesSolvent Extraction, Liquid-Liquid PartitioningDichloromethane, Acetone, Hexane, Sodium Bicarbonate datapdf.com
WaterLiquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)Ethyl acetate, Methyl-tert-butyl ether (LLE); C18 or Styrene-divinylbenzene cartridges (SPE) pjoes.com
SoilDrying, Pulverizing, SievingN/A tamu.edumsu.edu
Table 1: Summary of Sample Preparation Techniques for this compound.

Chromatographic Separation Techniques (e.g., HPLC, GC, LC-MS)

Chromatography is the cornerstone for separating this compound from other compounds present in the sample extract before detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed, often coupled with mass spectrometry (LC-MS, GC-MS) for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar, non-volatile compounds like Dinoseb. A typical method involves reconstituting the final sample extract in methanol (B129727) for analysis. datapdf.com Separation is commonly achieved on a C18 reversed-phase column. nih.gov For instance, an HPLC method for raspberries used UV detection at 270 nm and reported a limit of detection of 0.025 ppm. datapdf.com

Gas Chromatography (GC): Due to the phenolic nature of Dinoseb, which can lead to poor peak shape and thermal degradation in the GC inlet, a derivatization step is often necessary. pjoes.com An in-injection port derivatization with an agent like trimethyl phenylammonium hydroxide (B78521) (TMPH) can be used to convert the acidic phenol (B47542) into a more volatile and thermally stable methyl derivative. pjoes.com Following derivatization, the compound can be analyzed by GC using a flame ionization detector (FID) or a mass spectrometer (MS). pjoes.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of Dinoseb. nih.gov One established method uses a C18 column with a mobile phase consisting of a methanol-water mixture containing acetic acid. nih.gov This approach, combined with negative ion electrospray ionization (ESI), achieves a limit of quantitation as low as 0.001 µg/g in various food matrices. nih.gov An Agilent 6495 Triple Quadrupole LC/MS system has demonstrated the ability to detect Dinoseb in drinking water at concentrations as low as 2 parts per trillion (ppt) via direct injection. hpst.cz

TechniqueColumnMobile Phase / Carrier GasDetectorLimit of Detection (LOD) / Quantitation (LOQ)Reference
HPLC-UVNot specifiedMethanol (for reconstitution)UV (270 nm)0.025 ppm datapdf.com
GC-NPDNot specifiedNot specifiedNitrogen-Phosphorus Detector0.01 ppm datapdf.com
LC-MS/MSC18Methanol-water (19:1) with 0.005% acetic acidTriple Quadrupole MS (Negative ESI)0.001 µg/g (LOQ) nih.gov
LC-MS/MSAgilent ZORBAX Eclipse Plus C18, HDWater with 0.10% acetic acid and AcetonitrileTriple Quadrupole MS2 ppt hpst.cz
Table 2: Examples of Chromatographic Conditions for this compound Analysis.

Spectroscopic Detection and Quantification Methods (e.g., UV-Vis, Mass Spectrometry, NMR)

Spectroscopic methods are essential for the detection and quantification of this compound following chromatographic separation.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used as a detection method in HPLC. Dinoseb exhibits UV absorbance, with a wavelength of 270 nm being effective for its detection in raspberry extracts. datapdf.com While less selective than mass spectrometry, UV detection is robust and suitable for methods where sufficient cleanup has removed most interfering compounds.

Mass Spectrometry (MS): Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. When coupled with LC or GC, it allows for the confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation patterns. In LC-MS/MS analysis, negative ion electrospray ionization is commonly used for dinitrophenols. hpst.cznih.gov The NIST WebBook contains reference mass spectral data for Dinoseb (electron ionization), which can be used for identification in GC-MS analysis. nist.gov

Nuclear Magnetic Resonance (NMR): While not typically used for routine quantification in environmental analysis due to lower sensitivity compared to MS, NMR spectroscopy is a powerful tool for the structural elucidation of compounds. It could be employed in the characterization of synthesized reference standards or for identifying unknown metabolites of Dinoseb in metabolic studies.

Development and Validation of High-Throughput Screening Assays

High-throughput screening (HTS) methodologies are crucial for analyzing a large number of samples efficiently, which is often required in large-scale environmental monitoring or food safety programs. researchgate.net HTS assays for pesticides aim to rapidly identify samples containing residues above a certain threshold. nih.gov

The development of such assays for this compound would likely involve adapting existing platforms for multi-residue pesticide analysis. One approach is the use of ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS). nih.gov This technique allows for the rapid screening and quantification of hundreds of pesticides in a single run. nih.gov A key component of this strategy is the creation of a comprehensive database containing the accurate mass and fragment ion spectra for target compounds, including Dinoseb. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation in these high-throughput workflows. nih.gov Validation of HTS methods involves assessing parameters such as linearity, limit of quantification (LOQ), recovery, and precision to ensure the data generated is reliable. nih.gov

Field-Deployable and Rapid Detection Methodologies for Environmental Monitoring

There is a growing demand for field-deployable and rapid analytical methods to enable on-site environmental monitoring and quick decision-making. nih.gov While conventional chromatographic methods are accurate, they are lab-based and time-consuming. nih.govd-nb.info Rapid detection technologies are being developed to overcome these limitations.

For pesticides like Dinoseb, potential rapid methodologies include:

Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA) are based on the specific binding between an antibody and the target analyte. nih.govnih.gov These methods can be highly sensitive, low-cost, and provide results quickly, making them suitable for on-site screening. nih.govnih.gov

Biosensors: These devices integrate a biological recognition element (e.g., enzyme, antibody, DNA) with a physicochemical transducer to generate a signal upon detection of the target compound. researchgate.net Electrochemical biosensors and fluorescent nanosensors are areas of active research for pesticide detection. researchgate.netresearchgate.net For example, DNA-based sensors have been developed for the rapid detection of other pesticide classes. ucanr.edu

Microfluidic Devices: Also known as "lab-on-a-chip" technology, microfluidics integrates sample preparation, reaction, and detection steps onto a small chip. mdpi.com This technology can provide rapid, sensitive, and portable analysis with minimal reagent consumption, making it a promising platform for on-site pesticide residue detection. mdpi.com

These emerging technologies offer the potential for real-time or near-real-time monitoring of this compound in environmental samples, complementing traditional laboratory-based analyses. nih.gov

Viii. Quantitative Structure Activity Relationships Qsar and Computational Chemistry Studies of 2,4 Dinitro 6 Isopropylphenol

Derivation and Validation of QSAR Models for Ecotoxicological Endpoints

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. For 2,4-Dinitro-6-isopropylphenol, these models are particularly useful for predicting its toxicity to various aquatic organisms, such as fish, daphnia, and algae. The development of robust QSAR models is guided by principles set forth by the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. nih.govmdpi.com

The predictive power of a QSAR model relies on the appropriate selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For dinitrophenols and related nitroaromatic compounds, several classes of descriptors are crucial for modeling their ecotoxicity.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a key descriptor. Increased lipophilicity generally leads to higher toxicity as it facilitates the passage of the chemical across biological membranes.

Electronic Descriptors: Descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and partial atomic charges are important. For nitroaromatic compounds, a lower ELUMO is often correlated with higher toxicity, indicating a greater susceptibility to electrophilic attack. The presence of electron-withdrawing nitro groups significantly influences these electronic properties.

Topological and Steric Descriptors: Molecular connectivity indices, shape indices, and the sum of molar refractivity of substituents can account for the size, shape, and branching of the molecule, which can influence its interaction with biological targets. mdpi.com For this compound, the isopropyl group will contribute to the steric bulk and hydrophobicity.

In QSAR studies of phenols and nitroaromatic compounds, a combination of these descriptors is often used to build robust models. mdpi.comresearchgate.net For instance, models for the toxicity of biocides to fish and Daphnia magna have shown that toxicity generally increases with lipophilicity and decreases with polarity and branching. nih.gov

Table 1: Commonly Used Molecular Descriptors in QSAR Models for Phenolic and Nitroaromatic Compounds

Descriptor Class Examples Relevance to this compound
Hydrophobic logP (octanol-water partition coefficient) The isopropyl group increases lipophilicity, potentially increasing membrane permeability and toxicity.
Electronic ELUMO, Dipole Moment, Partial Charges The two nitro groups are strong electron-withdrawing groups, lowering ELUMO and increasing electrophilicity, which is often linked to toxicity.
Topological Molecular Connectivity Indices, Wiener Index Describe the branching and overall topology of the molecule, including the isopropyl substituent.
Steric Molar Refractivity, van der Waals Volume Relate to the size and shape of the molecule, influencing how it fits into biological receptor sites.

Predictive Performance and Applicability Domain of QSAR Models

A critical aspect of QSAR modeling is defining the Applicability Domain (AD), which represents the chemical space for which the model provides reliable predictions. mdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and are associated with higher uncertainty. The AD is typically defined based on the range of descriptor values of the training set compounds or their structural similarity.

The predictive performance of QSAR models is assessed using various statistical metrics:

Coefficient of determination (R²): A measure of the goodness-of-fit for the training set.

Leave-one-out cross-validated R² (Q²): An indicator of the model's internal robustness.

External validation (R²pred): The most stringent test, where the model's predictive power is evaluated on an independent test set of chemicals.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the molecular properties of this compound at the atomic level. mdpi.com

DFT calculations can be used to determine the optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound.

Electronic Structure: The presence of two electron-withdrawing nitro groups and an electron-donating hydroxyl group on the benzene (B151609) ring leads to significant charge delocalization. The nitro groups withdraw electron density from the ring, making the phenolic proton more acidic compared to phenol (B47542) itself. An intramolecular hydrogen bond between the hydroxyl group and the ortho-nitro group is expected, similar to what is observed in 2,4-dinitrophenol (B41442), which contributes to the molecule's stability. researchgate.net

Reactivity: The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are key indicators of chemical reactivity. The energy of the LUMO is particularly relevant for the toxicity of nitroaromatic compounds, as a lower LUMO energy indicates a higher susceptibility to reduction, a key step in some toxicity pathways. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Stability: Thermodynamic properties calculated through DFT, such as the enthalpy of formation, can provide information on the relative stability of the molecule. Studies on similar molecules like 2,4-dinitrophenol have shown that they are thermodynamically favored to decompose at high temperatures. researchgate.net

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. The O-H bond dissociation enthalpy is a critical parameter for phenols, as it relates to their antioxidant activity and reactivity towards free radicals.

For this compound, the O-H BDE can be calculated using quantum chemical methods. The BDE is influenced by the stability of the resulting phenoxyl radical. The electron-withdrawing nitro groups are expected to stabilize the phenoxyl radical, thereby lowering the O-H BDE compared to unsubstituted phenol. DFT methods, such as B3LYP, have been shown to provide reliable predictions of O-H BDEs in phenols, often with deviations of only 2-3 kcal/mol from experimental values. pan.olsztyn.pl The gas-phase O-H BDE for phenol is recommended to be 86.7 ± 0.7 kcal/mol. nih.gov The presence of nitro groups would be expected to lower this value.

Table 2: Calculated Thermochemical Properties (Illustrative) Note: These are estimated values based on studies of similar compounds, as specific experimental or high-level computational data for this compound were not found.

Property Estimated Value Significance
O-H Bond Dissociation Enthalpy (gas-phase) < 86.7 kcal/mol Lower than phenol, indicating a more reactive hydroxyl group towards radical abstraction.
HOMO-LUMO Energy Gap Relatively small Suggests higher chemical reactivity compared to less substituted phenols.
Enthalpy of Formation Negative value Indicates the compound is stable at standard conditions but may decompose at higher temperatures.

Molecular Modeling and Docking Studies for Receptor Interactions

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation. This occurs because these molecules can act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that drives ATP synthesis. This leads to a decrease in ATP production and an increase in heat generation.

While specific molecular docking studies for this compound are not widely reported, it is plausible that its toxic effects are mediated by interactions with proteins involved in oxidative phosphorylation, such as ATP synthase or uncoupling proteins (UCPs). Molecular docking could be employed to investigate the binding of this compound to the proton-translocating domains of these proteins.

In a hypothetical docking study, the following interactions might be observed:

The phenolic hydroxyl group could act as a hydrogen bond donor.

The nitro groups could act as hydrogen bond acceptors.

The aromatic ring could engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the protein's binding site.

The isopropyl group would contribute to hydrophobic interactions.

Such studies would help to elucidate the specific binding modes and affinities of this compound with its molecular targets, providing a structural basis for its uncoupling activity. The lipophilic nature of the compound, enhanced by the isopropyl group, would facilitate its accumulation in the mitochondrial membrane, where these target proteins reside.

In Silico Prediction of Environmental Fate Parameters and Transport

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable tools for estimating the environmental behavior of chemical substances like this compound, also known as Dinoseb. researchgate.netnih.govnih.govecetoc.org These in silico methods predict key environmental fate and transport parameters by correlating a compound's molecular structure with its physicochemical properties. nih.govnih.govecetoc.org Software suites such as the US EPA's Estimation Programs Interface (EPI) Suite™ are widely used for this purpose, providing rapid screening-level assessments of a chemical's likely distribution and persistence in the environment. chemsafetypro.comepisuite.devepa.gov

The predictions for this compound indicate a compound with potential for persistence in certain environmental compartments, particularly water, but with low bioaccumulation potential. canada.cacanada.ca Fugacity modeling suggests that if released into water, the neutral form of Dinoseb is predicted to predominantly remain in the aqueous phase. canada.ca However, with a pKa of 4.47, it will largely exist in its dissociated, anionic form in environments with a pH of 6 to 9, which could alter its partitioning behavior compared to predictions for the neutral form. canada.ca

Detailed research findings from various computational models are summarized in the following data tables.

Predicted Physicochemical and Environmental Fate Properties of this compound (Dinoseb)

ParameterPredicted ValueModel/SourceIndication
Soil Adsorption/Mobility
Soil Organic Carbon-Water Partitioning Coefficient (log Koc)2.51KOCWIN™ (EPI Suite™)Moderate mobility in soil
Bioaccumulation
Bioconcentration Factor (BCF)43.65 L/kgBCFBAF™ (EPI Suite™)Low potential for bioconcentration
Log BCF1.64BCFBAF™ (EPI Suite™)Low potential for bioconcentration
Atmospheric Fate
Hydroxyl Radical Reaction Rate (KOH)1.22 x 10-12 cm³/molecule-secAOPWIN™ (EPI Suite™)Determines atmospheric lifetime
Atmospheric Half-life2.56 days (assuming 1.5x10⁶ OH/cm³)AOPWIN™ (EPI Suite™)Slightly persistent in air
Partitioning Behavior
Henry's Law Constant4.5 x 10⁻¹ Pa·m³/molTremp et al. 1993 canada.caLow volatility from water
Air-Water Partition Coefficient (Kaw)2 x 10⁻⁵EPI Suite™ canada.caNegligible partitioning from water to air
Persistence
Overall Environmental Persistence (Pov)195 daysOECD (2009) canada.caRelatively persistent
Water Solubility
Water Solubility100 mg/LWATERNT™ (EPI Suite™)Moderately soluble

This table presents data predicted by computational models. Experimental values may differ.

Multimedia Environmental Distribution (Fugacity Model - Level III)

Fugacity models predict how a chemical will partition between different environmental compartments at a steady state.

CompartmentPredicted Distribution (%)Model
Air0.1LEV3EPI™ (EPI Suite™)
Water71.9LEV3EPI™ (EPI Suite™)
Soil27.6LEV3EPI™ (EPI Suite™)
Sediment0.4LEV3EPI™ (EPI Suite™)

Results are based on a standard Level III multimedia fugacity model, which assumes steady-state conditions. chemsafetypro.com

Research Findings:

Atmospheric Persistence : The primary degradation pathway for this compound in the atmosphere is predicted to be its reaction with photochemically produced hydroxyl radicals. canada.cacanada.ca The AOPWIN™ model estimates a half-life of 2.56 days, suggesting it is slightly persistent in the air. canada.ca Reactions with other atmospheric oxidants like ozone are not expected to be significant. canada.cacanada.ca

Soil Mobility : The predicted organic carbon-normalized sorption coefficient (Koc) indicates that this compound is expected to have moderate mobility in soil. nih.gov However, its anionic state in most environmental soils could lead to weaker adsorption to organic carbon and clay compared to its neutral form, potentially increasing its mobility. nih.gov

Bioaccumulation : The predicted bioconcentration factor (BCF) is low, indicating that this compound is not expected to significantly bioaccumulate in aquatic organisms. canada.cacanada.ca

Environmental Distribution : Fugacity modeling indicates that when released, this compound will predominantly partition to water (71.9%) and soil (27.6%). canada.ca The predicted air-water partition coefficient (Kaw) is very low, suggesting that volatilization from water surfaces is not a major environmental transport process. canada.ca

Ix. Historical Trajectories and Future Research Directions for 2,4 Dinitro 6 Isopropylphenol Studies

Evolution of Scientific Understanding Pertaining to Dinitrophenol Chemistry and Biology

The scientific journey of dinitrophenols began with their use in industrial applications, including the synthesis of dyes, explosives like picric acid, and pesticides. wikipedia.orgnih.gov Historically, compounds like 2,4-Dinitrophenol (B41442) (2,4-DNP), a close structural relative of 2,4-Dinitro-6-isopropylphenol, were used as herbicides and fungicides, leading to their introduction into the environment. wikipedia.org

A pivotal moment in the biological understanding of dinitrophenols occurred in the 1930s when researchers at Stanford University investigated the metabolic effects of 2,4-DNP. wikipedia.orgresearchgate.net This research elucidated their fundamental mechanism of action: the uncoupling of oxidative phosphorylation in mitochondria. researchgate.netnih.gov Dinitrophenols act as protonophores, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis. wikipedia.org This uncoupling process diverts the energy from cellular respiration into heat, leading to an increased metabolic rate. wikipedia.orgresearchgate.net This discovery, while initially explored for therapeutic applications, laid the groundwork for understanding their profound biological and toxicological effects. nih.govnih.gov The early twentieth-century research highlighted the potent bioactivity of the dinitrophenol chemical class, a foundation upon which all subsequent environmental and toxicological studies have been built. nih.gov

Status as an Emerging Environmental Contaminant and Related Research Needs

This compound and other dinitrophenols are increasingly recognized as contaminants of emerging concern (CECs). nih.govresearchgate.net CECs are substances that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. researchgate.net The release of dinitrophenols into the environment occurs primarily through industrial wastewater, agricultural runoff from former pesticide use, and improper disposal at hazardous waste sites. nih.govnih.govcdc.gov For instance, 2,4-DNP has been identified in at least 65 hazardous waste sites on the EPA National Priorities List. nih.govcdc.gov

These compounds exhibit properties that make them persistent and problematic in environmental systems. They are water-soluble, which facilitates their transport in aquatic environments, but are often resistant to natural degradation processes due to their aromatic structure. nih.govnih.gov Their presence in water and soil poses significant risks to ecosystems. researchgate.net

To address the challenges posed by these emerging contaminants, several key research needs have been identified:

Environmental Fate and Transport: Further studies are needed to understand how this compound moves through different environmental compartments (air, water, soil), its persistence, and its transformation into other potentially toxic byproducts. cdc.gov

Long-Term Ecological Impact: Research is required to determine the chronic effects of low-level exposure on various non-target organisms in aquatic and terrestrial ecosystems. epa.gov

Advanced Detection Methods: Developing more sensitive and rapid analytical techniques is crucial for monitoring the presence of these compounds in complex environmental matrices. rsc.org

Toxicity of Transformation Products: Investigating the toxicity of metabolites and degradation products is essential, as they may be as or more harmful than the parent compound. researchgate.net

Biotechnological and Engineering Approaches for Remediation and Detoxification

The persistence and toxicity of dinitrophenols in the environment have driven the development of various remediation and detoxification strategies. These approaches combine biological and engineering principles to degrade or remove the contaminant.

Biotechnological Approaches: Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants. Both aerobic and anaerobic biodegradation pathways for dinitrophenols have been identified. researchgate.net A key strategy involves the use of specific enzymes capable of degrading phenolic compounds. Laccases, for example, have shown significant potential in decomposing 2,4-DNP. nih.govresearchgate.net Research has demonstrated that laccase can be immobilized on supports like nano-porous silica (B1680970) beads or zeolites, which enhances the enzyme's stability and reusability, making it a viable option for wastewater treatment systems. nih.govresearchgate.net Immobilized laccase has been shown to degrade over 90% of 2,4-DNP in controlled settings. nih.gov

Engineering Approaches: Engineering solutions often focus on creating optimal conditions for degradation or using physical-chemical processes.

Bioreactors: Continuous-mode anaerobic bioreactors have been successfully used to treat wastewater containing 2,4-DNP, achieving high removal efficiencies by using the compound as an electron donor in the presence of nitrate (B79036). researchgate.net

Advanced Oxidation/Reduction Processes: Technologies such as UV/SO₃²⁻/ZnO have been investigated to improve the biodegradability of 2,4-DNP. nih.gov These processes generate highly reactive radicals that break down the stable aromatic structure of the molecule, transforming it into more biodegradable linear hydrocarbons. nih.gov

Adsorption: Activated carbon has been studied as an effective adsorbent for removing dinitrophenols from water, although this method transfers the pollutant to a solid phase rather than destroying it. nih.gov

Below is a summary of selected remediation techniques for dinitrophenols.

Remediation TechniqueDescriptionKey Findings
Immobilized Laccase The enzyme laccase is fixed onto a stable material like silica beads or zeolite to degrade the pollutant.Achieved over 90-99% removal of 2,4-DNP from wastewater. Immobilization improves enzyme stability and allows for reuse. nih.govresearchgate.net
Anaerobic Bioreactor Microorganisms degrade 2,4-DNP in the absence of oxygen, using nitrate as an electron acceptor.Demonstrated 95.5% removal of 2,4-DNP in a continuous flow system. researchgate.net
Advanced Oxidation (UV/SO₃²⁻/ZnO) Uses ultraviolet light and catalysts to generate radicals that break down the 2,4-DNP molecule.Significantly improves biodegradability by converting the compound to linear hydrocarbons. The integrated process is 3-4 times more efficient than oxidation or reduction alone. nih.gov

Integration of Omics Technologies (e.g., Metagenomics, Proteomics) in Biotransformation Studies

The advancement of "omics" technologies offers powerful tools to deepen the understanding of how microbial communities and individual organisms biotransform contaminants like this compound. nih.govnih.gov These technologies provide a holistic view of the biological processes occurring at the genetic, protein, and metabolic levels. mdpi.com

Metagenomics: This approach allows for the study of the collective genetic material from a community of microorganisms in a contaminated environment. By analyzing the entire genetic blueprint, researchers can identify novel genes and enzymes responsible for the degradation of dinitrophenols. This can lead to the discovery of new catabolic pathways and microorganisms that can be harnessed for bioremediation. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins. In the context of biotransformation, it can be used to identify the specific enzymes that are expressed by a microorganism when it is exposed to this compound. This helps confirm the functional roles of genes identified through genomics and provides insight into the metabolic state of the organism during detoxification. mdpi.com

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a biological system. By tracking the changes in metabolites, researchers can map the entire biotransformation pathway of a contaminant, identifying intermediate products and final end-products. mdpi.com This is crucial for assessing the completeness of the detoxification process and ensuring that no harmful byproducts are formed.

The integration of these omics approaches provides a comprehensive picture, from the genetic potential (metagenomics) to functional activity (proteomics) and biochemical outcomes (metabolomics), accelerating the development of more efficient and targeted bioremediation strategies. nih.govmdpi.com

Interdisciplinary Research Needs and Collaborative Frameworks in Environmental Chemistry and Ecotoxicology

Addressing the complex challenges posed by this compound requires a highly interdisciplinary approach. The problem spans multiple scientific domains, and effective solutions cannot be developed in isolation. Collaborative frameworks are essential to connect expertise from various fields. jhu.edu

Environmental Chemistry: Chemists are needed to characterize the behavior of the compound in the environment, including its degradation kinetics, partitioning between soil and water, and the formation of transformation products. jhu.edu They also develop the advanced analytical methods required for detection and monitoring.

Microbiology and Biotechnology: Microbiologists and biotechnologists focus on identifying and engineering microorganisms and enzymes for bioremediation. jhu.edu Their work is central to developing practical, biologically-based cleanup technologies.

Ecotoxicology: Ecotoxicologists assess the impact of the parent compound and its degradation byproducts on organisms and ecosystem health. This information is vital for setting environmental quality standards and understanding the ecological risks.

Environmental Engineering: Engineers are responsible for designing and implementing remediation systems, such as bioreactors and water treatment facilities, translating laboratory findings into full-scale, practical applications. jhu.edu

Future progress depends on creating collaborative frameworks that facilitate communication and data sharing among these disciplines. Integrated research projects that combine field monitoring (chemistry), toxicity testing (ecotoxicology), microbial characterization (omics), and pilot-scale remediation trials (engineering) are necessary. Such an approach ensures that the environmental risks are fully understood and that the developed solutions are both effective and sustainable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dinitro-6-isopropylphenol, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The compound can be synthesized via nitration of 6-isopropylphenol using a mixture of concentrated nitric and sulfuric acids. Reaction temperature (<50°C) and stoichiometric control of nitrating agents are critical to avoid over-nitration or decomposition . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity. Monitor intermediates via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm final structure using FT-IR (NO₂ stretch at ~1520 cm⁻¹) and NMR (aromatic proton shifts at δ 7.5–8.5 ppm) .

Q. How can researchers characterize the thermal stability of this compound for safe handling?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential. Perform DSC under nitrogen atmosphere (heating rate 10°C/min) to identify exothermic decomposition peaks. Compare results with structurally similar nitroaromatics (e.g., 2,4-dinitrophenol, decomposition onset ~150°C) . Store the compound wet (e.g., 20% water) to mitigate explosion risks .

Q. What spectroscopic techniques are most reliable for identifying this compound in complex mixtures?

  • Methodological Answer : Use HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) for separation and detection (expected [M-H]⁻ ion at m/z 255). Cross-validate with GC-MS (electron ionization, 70 eV) to confirm fragmentation patterns (e.g., loss of NO₂ groups at m/z 46) .

Advanced Research Questions

Q. How can contradictory data on the solubility of this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or solvent hydration. Design a systematic solubility study using standardized solvents (e.g., DMSO, methanol, ethyl acetate) under controlled humidity. Quantify solubility via UV-Vis spectroscopy (λ_max ~350 nm) and correlate with Hansen solubility parameters. Compare results with analogs like 2,4-dinitro-6-methylphenol (logP ~2.1) to assess substituent effects .

Q. What strategies are effective in studying the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Conduct kinetic studies under varying conditions (temperature, solvent polarity, nucleophile strength). Use methoxide or amine nucleophiles in DMF or DMSO. Monitor reaction progress via HPLC and isolate products (e.g., substituted phenoxides) for X-ray crystallography to confirm regioselectivity. Compare activation energies with computational models (DFT, B3LYP/6-31G*) .

Q. How does the isopropyl substituent influence the compound’s bioactivity compared to methyl or tert-butyl analogs?

  • Methodological Answer : Perform comparative bioassays (e.g., antimicrobial activity via MIC assays against E. coli and S. aureus). Synthesize analogs (e.g., 2,4-dinitro-6-methylphenol, 2,4-dinitro-6-tert-butylphenol) and analyze structure-activity relationships (SAR) using molecular docking (PDB: 1JIJ for enzyme targets). Correlate logP values with membrane permeability .

Q. What experimental approaches address discrepancies in reported melting points for this compound?

  • Methodological Answer : Purify the compound via column chromatography (silica gel, hexane:ethyl acetate gradient) to remove isomers or byproducts. Perform melting point analysis using a calibrated apparatus (heating rate 1°C/min). Cross-reference with high-purity standards from accredited sources (e.g., NIST) .

Methodological Challenges & Data Interpretation

Q. How should researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer : Conduct aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines) in soil/water systems. Quantify degradation products (e.g., nitroso derivatives) via LC-MS/MS. Compare half-lives with regulatory thresholds (e.g., EPA PBT criteria) .

Q. What analytical workflows validate the compound’s stability under photolytic conditions?

  • Methodological Answer : Expose samples to UV light (λ = 254 nm) in quartz cells and monitor degradation via HPLC-UV. Identify photoproducts using high-resolution MS (Q-TOF). Compare degradation pathways with quantum yield calculations (Zindo/1 method) .

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